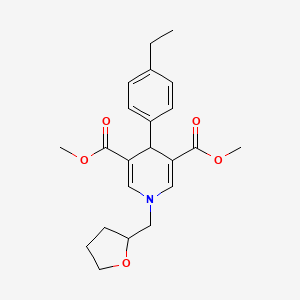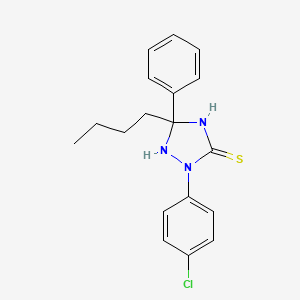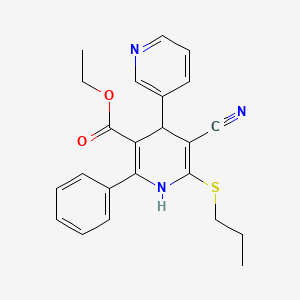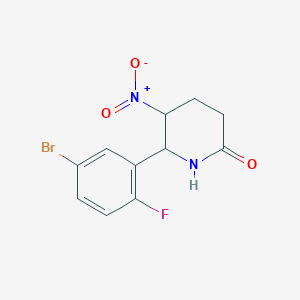
5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline
描述
5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline, commonly known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the piperazine family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of BPN is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BPN has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the body. Additionally, BPN has been found to bind to the dopamine D2 receptor, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BPN has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and receptors in the body, leading to changes in neurotransmitter levels and other physiological processes. BPN has been found to exhibit antioxidant properties, and it has been suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of BPN is its versatility. It can be used as a fluorescent probe, a ligand for the synthesis of metal complexes, and a substrate for enzyme assays. Additionally, BPN is relatively easy to synthesize and purify, making it a valuable tool for researchers. However, there are also some limitations to the use of BPN in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, and it may not be suitable for use in certain types of experiments.
未来方向
There are many potential future directions for research on BPN. One area of interest is the development of BPN-based fluorescent probes for the detection of metal ions in biological systems. Additionally, BPN may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of BPN and its potential applications in scientific research.
Conclusion:
In conclusion, 5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline, or BPN, is a valuable tool for researchers in various fields. Its versatility, ease of synthesis and purification, and wide range of biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of BPN and its potential applications in the development of new drugs and therapies.
科学研究应用
BPN has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. BPN has been used as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a substrate for enzyme assays. Additionally, BPN has been used to study the interactions between proteins and small molecules.
属性
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-24(20-9-5-2-6-10-20)27-15-13-26(14-16-27)21-11-12-23(28(30)31)22(17-21)25-18-19-7-3-1-4-8-19/h1-12,17,25H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDKRAMQYGYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[3-cyano-4-(2-thienyl)-7-(2-thienylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B3957926.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B3957932.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate](/img/structure/B3957956.png)


![5-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3957986.png)


![2-oxo-2-(2-thienyl)ethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958003.png)

![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3958021.png)

![3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-6-chloro-2H-chromen-2-one](/img/structure/B3958029.png)
![2-(allylthio)-1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B3958036.png)